Sodium;2-amino-5-sulfobenzenesulfonate

Description

Sodium hydrogen 4-aminobenzene-1,3-disulphonate (CAS 2650-17-1), commonly known as Xylene Cyanole FF, is a synthetic aromatic sulfonate dye. Its molecular formula is C₂₅H₂₇N₂NaO₆S₂, with a molecular weight of 538.61 g/mol . Structurally, it features a central benzene ring substituted with amino, ethylamino, ethylimino, and sulfonate groups, forming a conjugated system responsible for its vivid blue color. The compound is primarily used as a biological stain and tracking dye in electrophoresis due to its high solubility and stability in aqueous buffers .

Properties

CAS No. |

68466-09-1 |

|---|---|

Molecular Formula |

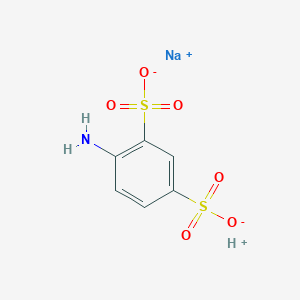

C6H6NNaO6S2 |

Molecular Weight |

275.2 g/mol |

IUPAC Name |

sodium 2-amino-5-sulfobenzenesulfonate |

InChI |

InChI=1S/C6H7NO6S2.Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |

InChI Key |

JYKSCWRCLLNCHG-UHFFFAOYSA-M |

Canonical SMILES |

[H+].C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium hydrogen aniline-2,4-disulphonate typically involves the sulfonation of aniline. Aniline is reacted with concentrated sulfuric acid to produce the corresponding sulfonic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of sodium hydrogen aniline-2,4-disulphonate follows a similar synthetic route. The process involves large-scale sulfonation reactions, followed by neutralization with sodium hydroxide to obtain the sodium salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen aniline-2,4-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Substitution: The compound can participate in substitution reactions, where the sulfonic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aniline compounds .

Scientific Research Applications

Sodium hydrogen aniline-2,4-disulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.

Mechanism of Action

The mechanism by which sodium hydrogen aniline-2,4-disulphonate exerts its effects involves its interaction with various molecular targets. The sulfonic acid groups in the compound can form strong interactions with proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Sodium hydrogen 4-aminobenzene-1,3-disulphonate (Xylene Cyanole FF) | 2650-17-1 | C₂₅H₂₇N₂NaO₆S₂ | Amino, ethylamino, sulfonate |

| Disodium 4-formylbenzene-1,3-disulphonate | 33513-44-9 | C₇H₄Na₂O₇S₂ | Formyl, sulfonate |

| 4-Aminobenzene-1,3-disulfonic acid | 137-51-9 | C₆H₇NO₆S₂ | Amino, sulfonic acid |

| Sodium benzene-1,3-disulfonate | 831-59-4 | C₆H₄Na₂O₆S₂ | Sulfonate |

| Potassium hydrogen 4-amino-5-hydroxynaphthalene-1,3-disulphonate | 2040-96-2 | C₁₀H₈KNO₈S₂ | Amino, hydroxyl, sulfonate, naphthalene |

Structural Insights :

- Xylene Cyanole FF is distinguished by its complex substitution pattern (amino, ethylamino, and ethylimino groups) compared to simpler sulfonates like sodium benzene-1,3-disulfonate .

- Disodium 4-formylbenzene-1,3-disulphonate contains a formyl group, making it reactive in aldehyde-based syntheses .

- 4-Aminobenzene-1,3-disulfonic acid lacks sodium counterions, rendering it more acidic .

Physical and Chemical Properties

Key Observations :

- Xylene Cyanole FF exhibits superior thermal stability compared to 4-aminobenzene-1,3-disulfonic acid, which decomposes under alkaline conditions .

- Disodium 4-formylbenzene-1,3-disulphonate’s hygroscopic nature limits its use in moisture-sensitive applications .

Comparison :

- Xylene Cyanole FF’s synthesis is more complex due to multiple functionalizations, while simpler sulfonates like sodium benzene-1,3-disulfonate are derived from direct sulfonation .

Functional Differences :

- Xylene Cyanole FF’s conjugated structure enables UV-vis absorbance, critical for tracking DNA/RNA migration .

- Sodium benzene-1,3-disulfonate’s surfactant properties stem from its dual sulfonate groups .

Q & A

Q. What are the established synthesis routes for Sodium hydrogen 4-aminobenzene-1,3-disulphonate, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonation of precursor aromatic amines. For example, sulfonation of 4-aminobenzenesulfonic acid with fuming sulfuric acid under controlled temperature (e.g., 150–180°C) introduces the second sulfonate group. Reaction conditions such as acid concentration, temperature, and duration must be optimized to avoid over-sulfonation or decomposition. Post-synthesis neutralization with sodium hydroxide yields the sodium salt .

Q. Which spectroscopic techniques are most effective for characterizing Sodium hydrogen 4-aminobenzene-1,3-disulphonate?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm aromatic proton environments and sulfonate group positions.

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1180 cm (S=O stretching) and ~1040 cm (S-O stretching) validate sulfonate groups.

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-MS) confirms molecular weight (538.61 g/mol) and fragmentation patterns .

Q. What are the stability considerations for handling and storing this compound?

The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption. Avoid exposure to strong oxidizing agents or extreme pH conditions, as sulfonate groups may hydrolyze. Storage temperatures should not exceed 25°C, and flammability risks are minimal based on safety data .

Advanced Research Questions

Q. How can high-performance liquid chromatography (HPLC) methods be optimized for quantifying trace impurities in this compound?

Use a C18 reverse-phase column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v). Detect impurities via UV-Vis at 254 nm, calibrated against standards like 4-hydroxybenzoic acid or phenol. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure resolution of sulfonate derivatives and by-products .

Q. What degradation pathways occur under advanced oxidation processes (AOPs), and how do by-products impact ecotoxicity?

AOPs (e.g., UV/HO) likely cleave the azo or aromatic bonds, generating intermediates such as 4-aminophenol or sulfonated quinones. Computational methods (e.g., Fukui function analysis) predict reactive sites for hydroxyl radical attack. Ecotoxicity assays (e.g., LC for Daphnia magna) are critical, as some by-products (e.g., hydroquinone) exhibit mutagenicity .

Q. How can computational modeling predict the compound’s reactivity in aqueous environments?

Density Functional Theory (DFT) simulations model electron density distributions to identify reactive sites. Solvent effects (e.g., polarizable continuum models) simulate aqueous stability. Compare predicted redox potentials with experimental cyclic voltammetry data to validate degradation pathways .

Q. How should researchers resolve contradictions in reported spectral data or solubility profiles?

Discrepancies may arise from synthesis impurities (e.g., residual sulfonic acids) or hydration states. Cross-validate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.